Methyl 3-amino-5-chloropicolinate
Description
Contextualization of the Pyridine-2-carboxylate Scaffold in Organic Synthesis
The core of Methyl 3-amino-5-chloropicolinate is the pyridine-2-carboxylate structure, also known as the picolinate (B1231196) scaffold. Picolinic acid (pyridine-2-carboxylic acid) is a simple yet versatile molecule, an endogenous metabolite of the amino acid L-tryptophan. rsc.org The picolinate scaffold is characterized by a pyridine (B92270) ring with a carboxylic acid group at the 2-position.
This arrangement has several key features that make it significant in organic synthesis:
Chelating Properties: The nitrogen atom of the pyridine ring and the oxygen of the carboxylate group are positioned to act as a bidentate chelating agent, capable of forming stable complexes with a variety of metal ions. rsc.org
Reactive Handles: The scaffold possesses multiple sites for chemical modification. The carboxylic acid group can be converted into esters, amides, or other functional groups, while the pyridine ring itself can undergo various substitution reactions.
Catalytic Applications: Picolinic acid and its derivatives have been explored as efficient and green catalysts in multi-component reactions, facilitating the synthesis of complex heterocyclic systems under mild conditions. rsc.orgrsc.org
The inherent reactivity and coordinating ability of the pyridine-2-carboxylate scaffold make it a fundamental building block for constructing more elaborate molecular architectures.
Significance of Substituted Pyridine Derivatives in Chemical Research
Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to a wide range of biological targets, making them a recurring motif in many clinically useful drugs. nih.gov The inclusion of a pyridine ring can enhance a molecule's pharmacological properties, including water solubility.
The strategic placement of various substituents—such as halogens, amino groups, and alkyl chains—onto the pyridine ring allows chemists to fine-tune the electronic and steric properties of the molecule. This modulation is critical for optimizing a compound's interaction with a specific biological receptor or for controlling its reactivity in a synthetic pathway. Research has demonstrated the importance of substituted pyridines in developing agents with diverse applications, including:
Antimicrobial and antiviral agents. acs.org
Anticancer therapeutics. acs.org
Inhibitors for specific enzymes. rsc.org
The vast chemical space accessible through pyridine substitution continues to make it a focal point of intensive research in drug discovery and materials science.
Overview of this compound as a Research Target
This compound emerges from this context as a highly functionalized and synthetically useful molecule. It is a picolinate ester featuring two key substituents on the pyridine ring: an amino group at the 3-position and a chlorine atom at the 5-position. These functional groups, in combination with the methyl ester at the 2-position, make the compound a versatile intermediate for further chemical elaboration.
While extensive research focusing solely on the biological activity of this compound is not prominent, its value lies in its role as a precursor or building block. For instance, related chloropicolinate structures have been utilized as starting materials for the synthesis of novel carboxamides and urea (B33335) derivatives, which were then screened for antimycobacterial activity. nih.gov The amino group on the ring is a key nucleophilic site, allowing for the straightforward formation of amides, ureas, and other derivatives, enabling the generation of libraries of new compounds for biological screening. nih.gov The chlorine atom provides an additional site for modification, typically through nucleophilic substitution or cross-coupling reactions, further expanding its synthetic potential.
Therefore, this compound is primarily targeted by researchers as a strategic intermediate for constructing more complex molecules with potential applications in pharmaceutical and agrochemical development.
Chemical Data for this compound
| Property | Value |
| IUPAC Name | Methyl 3-amino-5-chloropyridine-2-carboxylate |
| CAS Number | 866775-11-3 chemicalbook.com |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.60 g/mol |
| Structure | A pyridine ring substituted with a methyl carboxylate group at position 2, an amino group at position 3, and a chlorine atom at position 5. |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-5-chloropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYUHSFVAYCIMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00730719 | |
| Record name | Methyl 3-amino-5-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00730719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866775-11-3 | |
| Record name | Methyl 3-amino-5-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00730719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Chemical Transformations Involving Methyl 3 Amino 5 Chloropicolinate and Its Derivatives
Reaction Mechanisms of Amino- and Chloro-Substituted Pyridines
The reactivity of the pyridine (B92270) ring is fundamentally influenced by the presence of the electronegative nitrogen atom. This atom imparts an electronic deficiency to the aromatic system, particularly affecting the carbon atoms at positions 2, 4, and 6. researchgate.net Consequently, the pyridine nucleus is generally deactivated towards electrophilic aromatic substitution, which requires vigorous reaction conditions, but is activated for nucleophilic aromatic substitution (SNAr). wikipedia.orguoanbar.edu.iqimperial.ac.uk
Nucleophilic attack is strongly favored at the electron-deficient 2- and 4-positions. uoanbar.edu.iqyoutube.com The stability of the intermediate species, often a Meisenheimer-like complex, is a key determinant of the reaction pathway. When a nucleophile attacks at the C2 or C4 position, a resonance contributor can be drawn where the negative charge is placed on the electronegative nitrogen atom, providing significant stabilization. youtube.com Attack at the C3 position does not allow for this stabilization, making it a much less favorable pathway. youtube.com
The presence of substituents further modulates this reactivity:
Amino Group (NH₂): As an electron-donating group, the amino group can activate the ring towards electrophilic substitution, although the inherent deactivation by the ring nitrogen remains a dominant factor. In nucleophilic reactions, the exocyclic nitrogen of an aminopyridine can itself act as the nucleophilic center. researchgate.net
Chloro Group (Cl): As an electron-withdrawing group, the chlorine atom further deactivates the ring towards electrophilic attack. However, it serves as an excellent leaving group in nucleophilic aromatic substitution reactions. The reactivity of a chloropyridine is significantly enhanced compared to chlorobenzene (B131634) due to the electron-withdrawing nature of the ring nitrogen. scielo.br The presence of other electron-withdrawing groups on the ring can further facilitate this substitution. scielo.br
Role of Functional Groups in Modulating Reactivity (e.g., amino group, ester group, chlorine atom)
In Methyl 3-amino-5-chloropicolinate, the specific arrangement of the amino, chloro, and methyl ester groups on the picolinate (B1231196) framework leads to a distinct reactivity profile.
Amino Group (at C3): The amino group at the 3-position primarily functions as a nucleophilic center. It readily undergoes reactions such as acylation. For instance, it can be reacted with benzoyl chloride to form N-benzoyl derivatives. Its position at C3 means it has less of a deactivating resonance effect on the C2 and C4 positions compared to an amino group located directly at those sites.
Chlorine Atom (at C5): The 5-chloro substituent is a key site for nucleophilic aromatic substitution and cross-coupling reactions. It can be displaced by various nucleophiles. More importantly, it enables palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with boronic acids, which allows for the introduction of new aryl or heteroaryl moieties at this position. For optimal reactivity in Suzuki couplings, activation via bromine or iodine may be necessary.
Ester Group (at C2): The methyl ester group (-COOCH₃) is a strong electron-withdrawing group. Its presence at the C2 position significantly increases the electrophilicity of the pyridine ring, further activating the ring for nucleophilic attack. The ester group itself can undergo characteristic reactions such as hydrolysis back to the carboxylic acid or amidation when treated with amines, typically using coupling reagents like EDCI/HOBt.
The following table summarizes key reactions involving the functional groups of this compound and its parent acid.
| Functional Group | Reaction Type | Reagents/Conditions | Product Type | Reported Yield |
|---|---|---|---|---|
| Carboxylic Acid | Esterification | SOCl₂, Methanol (B129727) | Methyl Ester | 85% |
| Carboxylic Acid | Amidation | EDCI, HOBt, Amine | Substituted Picolinamide | 84% |
| Amino Group | Benzoylation | Benzoyl Chloride | N-Benzoyl Derivative | >90% Purity |
| Chloro Group | Suzuki Coupling | Boronic Acid, Pd Catalyst | Aryl/Heteroaryl Substituted Picolinate | Variable |
Theoretical Approaches to Reaction Pathway Elucidation
Modern computational chemistry provides powerful tools for understanding the complex reaction pathways of substituted pyridines. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating mechanisms at a molecular level. rsc.org
These theoretical approaches allow researchers to:
Model Geometries: Optimize the three-dimensional structures of reactants, intermediates, transition states, and products.
Calculate Energies: Determine the relative energies of different species along a proposed reaction coordinate. This helps in identifying the most likely reaction pathway by finding the one with the lowest activation energy barriers.
Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms-in-Molecules (QTAIM) can reveal detailed information about charge distribution, orbital interactions, and the nature of chemical bonds. nih.gov
Visualize Molecular Potentials: Molecular Electrostatic Potential (MESP) surface analysis helps to visualize the electron-rich and electron-poor regions of a molecule, predicting sites susceptible to electrophilic or nucleophilic attack. nih.gov
For example, DFT calculations can be used to compare the stability of the Meisenheimer-like intermediates formed during nucleophilic attack at different positions on the chloropyridine ring, quantitatively confirming why attack at C2/C4 is favored over C3. Similarly, these methods can model the entire catalytic cycle of a palladium-catalyzed Suzuki coupling, providing insights into the oxidative addition, transmetalation, and reductive elimination steps.
Intermolecular Interactions and their Impact on Reactivity Profiles
The reactivity of this compound in a condensed phase (either in solution or as a solid) is influenced by a network of intermolecular interactions. nih.gov These non-covalent forces, while weaker than covalent bonds, can dictate substrate orientation, solubility, and the accessibility of reactive sites.
Key interactions include:
Hydrogen Bonding: The amino group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group are hydrogen bond acceptors. These interactions can lead to the formation of specific aggregates or self-assembled structures in solution and in the crystal lattice. scispace.com
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis bases (electron-rich atoms like oxygen or nitrogen). This type of interaction can play a significant role in crystal engineering and directing the assembly of molecules. scispace.com
These interactions can impact reactivity profiles by pre-organizing reactants for a specific reaction, stabilizing a transition state, or conversely, sterically hindering a reactive site. For instance, strong hydrogen bonding in a crystal lattice might necessitate harsher conditions to initiate a reaction compared to the same reaction in a solvent that can disrupt these interactions. Computational studies using methods like periodic DFT can be employed to calculate lattice energies and quantify the contribution of these different intermolecular forces to the stability of the crystal structure. rsc.org
Derivatization Strategies and Structure Activity Relationship Sar Studies
Synthesis of Amide and Urea (B33335) Derivatives from Chloropicolinate Scaffolds
The synthesis of amide and urea derivatives from chloropicolinate scaffolds is a key strategy in the development of new bioactive molecules. nih.govacs.org These derivatives have shown significant potential, particularly as herbicides and antimycobacterial agents. nih.govresearchgate.net
A notable approach involves the coupling of a chloropicolinate moiety with various acid chlorides or isocyanates/isothiocyanates to form amide and urea/thiourea linkages, respectively. nih.govacs.org For instance, a series of novel diamino phenyl chloropicolinate fettered carboxamides, ureas, and thioureas were synthesized by coupling methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate with different acid chlorides and urea/thiourea moieties. nih.govacs.org This process typically involves dissolving the chloropicolinate starting material in a suitable solvent like dichloromethane (B109758) (DCM), followed by the slow addition of the appropriate acid chloride or isocyanate at reduced temperatures. nih.gov The reaction mixture is then stirred at room temperature to facilitate the formation of the desired derivative. nih.gov
The rationale behind creating these derivatives often stems from mimicking the structures of known bioactive compounds. For example, the design of some chloropicolinate amide derivatives was inspired by the isonicotinamide (B137802) moiety, known for its anti-tuberculosis activity, and the chloropicolinate amide moiety found in herbicides. nih.gov This structural mimicry aims to combine the beneficial properties of both parent structures into a single molecule with enhanced activity. nih.gov
The structure-activity relationship (SAR) studies of these derivatives have revealed important insights. For instance, in a series of antimycobacterial compounds, it was found that the presence of more electronegative substituents on the phenyl rings of the amide moiety increased the anti-TB activity. nih.gov This is attributed to an increase in the hydrophilicity of the heterocyclic skeleton. nih.gov
Below is an interactive table summarizing the synthesis of some chloropicolinate amide and urea derivatives:
| Starting Material | Reagent | Product Type |
| Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate | Acid Chlorides | Amide Derivatives |
| Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate | Isocyanates | Urea Derivatives |
| Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate | Isothiocyanates | Thiourea Derivatives |
Exploration of Other Functional Group Transformations
Beyond amide and urea derivatives, the functional groups of methyl 3-amino-5-chloropicolinate offer multiple avenues for chemical modification, including reactions at the chlorine atom, the amino group, and the ester functionality.
Nucleophilic Substitution Reactions of the Chlorine Atom
The chlorine atom on the pyridine (B92270) ring of this compound is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The reactivity of this position is influenced by the electronic nature of the pyridine ring and the substituents present. In some cases, the chlorine atom can be readily displaced by various nucleophiles. For example, in related 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one systems, nucleophilic substitution of a chlorine atom has been demonstrated with phenoxides. clockss.org The reaction outcome and regioselectivity often depend on the nature of the nucleophile and the reaction conditions. clockss.orgresearchgate.net
Reactions of the Amino Functionality
The amino group at the 3-position of the picolinate (B1231196) ring is a key site for derivatization. Standard reactions of primary amines can be employed to introduce diverse substituents. For instance, the amino group can be acylated using acid chlorides or anhydrides to form amides. libretexts.org It can also react with aldehydes to form imines (Schiff bases), which can then undergo further transformations like reduction or hydrolysis. libretexts.org The reactivity of the amino group allows for the synthesis of a broad library of compounds with varied physicochemical properties. libretexts.orgrsc.org
Ester Hydrolysis and Transesterification Reactions
The methyl ester group of this compound can undergo hydrolysis to the corresponding carboxylic acid or transesterification to other esters. masterorganicchemistry.com Ester hydrolysis is typically achieved under acidic or basic conditions. organic-chemistry.org Transesterification involves reacting the ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. masterorganicchemistry.com This reaction is often driven to completion by using the alcohol reactant as the solvent. masterorganicchemistry.com These transformations are valuable for altering the solubility and pharmacokinetic properties of the molecule.
Design Principles for Novel Chloropicolinate Analogs based on Structural Mimicry
A prominent strategy in designing new chloropicolinate analogs is structural mimicry. nih.gov This approach involves identifying the key structural features of known bioactive molecules and incorporating them into the chloropicolinate scaffold. The goal is to create hybrid compounds that retain or enhance the desired biological activity. nih.gov
For example, the design of certain herbicidal chloropicolinate amides was influenced by the structures of existing commercial herbicides. nih.gov Similarly, in the development of antimycobacterial agents, researchers have mimicked the isonicotinamide moiety, a known anti-tuberculosis pharmacophore, within a chloropicolinate framework. nih.gov This principle of combining pharmacophoric elements has proven effective in generating novel compounds with improved potency and selectivity. nih.gov The underlying hypothesis is that the new molecule will interact with the biological target in a manner similar to the parent compounds, but with potentially enhanced binding or other favorable properties. nih.gov
Computational Prediction of Derivative Properties and Interactions
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are increasingly integral to the design and optimization of chloropicolinate derivatives. nih.govnih.govnih.gov These in silico techniques allow for the prediction of physicochemical properties, biological activities, and binding interactions of newly designed molecules before their synthesis, thereby saving time and resources. nih.govresearchgate.net
QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov By analyzing these relationships, researchers can identify key molecular descriptors that influence the desired activity. nih.govelsevierpure.com For instance, a QSAR study might reveal that properties like hydrophobicity, electronic effects, and steric factors play a crucial role in the herbicidal or medicinal potency of chloropicolinate derivatives. nih.gov
Molecular docking simulations provide insights into how a ligand (the chloropicolinate derivative) might bind to the active site of a target protein. mdpi.commdpi.comnih.gov This technique predicts the preferred orientation of the ligand within the binding pocket and estimates the binding affinity. mdpi.commdpi.com The results of docking studies can help to rationalize the observed biological activities of existing compounds and guide the design of new derivatives with improved binding interactions. nih.govacs.org For example, docking studies on chloropicolinate amide derivatives targeting the MurB enzyme in Mycobacterium tuberculosis have shown a strong correlation between the predicted binding interactions and the experimentally determined antimycobacterial activity. nih.govresearchgate.net
The integration of these computational tools allows for a more rational and targeted approach to the development of novel chloropicolinate analogs with optimized properties. plos.org
Below is an interactive table summarizing the computational methods used in the study of chloropicolinate derivatives:
| Computational Method | Application | Predicted Properties |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity | Potency, Selectivity |
| Molecular Docking | Predict binding mode and affinity to a target protein | Binding Energy, Key Interactions |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex | Stability, Conformational Changes |
Applications in Advanced Chemical Synthesis
Methyl 3-amino-5-chloropicolinate as a Versatile Synthetic Intermediate
The structure of this compound offers a platform for a variety of chemical reactions. The amino group at the 3-position can act as a nucleophile or be transformed into other functional groups. The chlorine atom at the 5-position is susceptible to nucleophilic substitution or can participate in cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl moieties. Furthermore, the methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted into amides.
The reactivity of this compound is comparable to its bromo-analog, methyl 3-amino-5-bromopicolinate, which is known to undergo nucleophilic substitution reactions, oxidation and reduction of the amino group, and palladium-catalyzed coupling reactions such as the Suzuki-Miyaura coupling. The chloro-substituent on this compound allows for similar transformations, making it a valuable precursor for creating a library of substituted pyridine (B92270) derivatives. The esterification of the parent carboxylic acid, 3-amino-5-chloropicolinic acid, to its methyl ester is a common synthetic step to facilitate further reactions. bldpharm.com
Precursor for Complex Heterocyclic Architectures
The strategic placement of reactive functional groups on the pyridine ring of this compound makes it an ideal starting material for the synthesis of fused heterocyclic systems. The amino and ester functionalities can participate in cyclization reactions to form various bicyclic and polycyclic structures.
While specific examples detailing the cyclization of this compound are not extensively documented in publicly available literature, the general reactivity of 3-aminopicolinates is well-established for constructing complex scaffolds. For instance, analogous 3-amino-quinazolinone derivatives can be used as precursors for synthesizing fused heterocycles like triazinoquinazolinones and triazepinoquinazolinones. The amino group serves as a key handle for annulation reactions, leading to the formation of new rings.
The development of novel heterocyclic compounds is a cornerstone of modern medicinal and materials chemistry. The potential for this compound to be converted into a variety of complex heterocyclic architectures underscores its importance as a synthetic intermediate.
Role in Agrochemical Research and Development
Substituted picolinic acids and their esters are foundational to a significant class of modern herbicides. bldpharm.combldpharm.com this compound and its isomers are key intermediates in the synthesis of arylpicolinate herbicides, a class of synthetic auxins that includes commercially successful products like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. bldpharm.combldpharm.com These herbicides are known for their efficacy against a broad spectrum of weeds.
The general synthetic strategy for these herbicides involves the coupling of a substituted picolinate (B1231196) "head" with an aryl "tail." In this context, a compound like this compound would serve as the picolinate core. The chlorine atom at the 5-position is a crucial attachment point for the aryl group, often via a cross-coupling reaction. The amino group and other substituents on the pyridine ring are critical for modulating the herbicidal activity and selectivity of the final product.
Corteva Agriscience (formerly Dow AgroSciences) has patented numerous processes for the synthesis of these 6-aryl-4-aminopicolinates, which often start from highly substituted chloropicolinates. The development of these synthetic routes highlights the industrial importance of intermediates like this compound in the production of high-value agrochemicals.
Utility in Pharmaceutical and Fine Chemical Synthesis as a Building Block
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel pharmaceutical compounds.
Research has demonstrated that chloropicolinate derivatives can serve as precursors for biologically active molecules. For example, a series of novel chloropicolinate amides and urea (B33335) derivatives were synthesized and evaluated as potential inhibitors for Mycobacterium tuberculosis. While the specific starting material in that study was a more complex derivative, it illustrates the potential of the chloropicolinate framework in drug discovery. The amino group of this compound can be readily acylated or derivatized to introduce pharmacologically relevant moieties. bldpharm.com
The versatility of this building block extends to the synthesis of fine chemicals. Its ability to undergo a range of chemical transformations makes it a valuable tool for chemists creating complex molecular architectures for various applications in materials science and other specialized fields.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of Methyl 3-amino-5-chloropicolinate is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring would appear as distinct signals in the downfield region, typically between 7.0 and 8.5 ppm. The chemical shifts of these protons are influenced by the positions of the amino, chloro, and methyl ester substituents. The protons of the methyl group of the ester would present as a singlet, typically around 3.8-4.0 ppm. The protons of the amino group (NH₂) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a separate signal. The carbonyl carbon of the methyl ester is expected to have a chemical shift in the range of 160-170 ppm. The carbon atoms of the pyridine ring would resonate in the aromatic region (approximately 110-160 ppm), with their specific shifts influenced by the attached functional groups. The carbon of the methyl group would appear in the upfield region, typically around 50-55 ppm. The analysis of ¹³C NMR spectra of related amino acid derivatives shows that solvent polarity can influence the chemical shifts of carbonyl carbons. mdpi.com
Expected ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.0 - 8.5 | Doublet/Singlet |
| Aromatic CH | 7.0 - 8.5 | Doublet/Singlet |
| -OCH₃ | 3.8 - 4.0 | Singlet |
Expected ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Ester) | 160 - 170 |
| Aromatic C-Cl | 120 - 130 |
| Aromatic C-NH₂ | 140 - 150 |
| Aromatic C-COOCH₃ | 125 - 135 |
| Other Aromatic C | 110 - 140 |
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HR-MS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. For this compound (C₇H₇ClN₂O₂), HR-MS would provide an exact mass measurement with a high degree of accuracy (typically to four or five decimal places). This precise mass is then compared to the calculated theoretical mass for the proposed formula, and a close match confirms the elemental composition. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Single-Crystal X-ray Diffraction (SXRD) for Definitive Solid-State Structure Determination and Hydrogen Bonding Analysis
Single-Crystal X-ray Diffraction (SXRD) is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, offering a definitive structural elucidation. For this compound, an SXRD analysis would reveal the planarity of the pyridine ring, the conformation of the methyl ester group, and the spatial relationship between the substituents.
Furthermore, SXRD is instrumental in analyzing intermolecular interactions, particularly hydrogen bonding. In the crystal lattice of this compound, it is expected that the amino group would act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl group could act as hydrogen bond acceptors. These hydrogen bonds play a crucial role in the packing of the molecules in the crystal and influence the physical properties of the solid.
Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. Each functional group has characteristic vibrational frequencies that can be observed as bands in the spectrum.
For this compound, the FT-IR and Raman spectra would be expected to show characteristic absorption bands for the following functional groups:
N-H stretching of the amino group, typically appearing in the region of 3300-3500 cm⁻¹.
C=O stretching of the ester group, a strong band usually found around 1700-1730 cm⁻¹.
C=C and C=N stretching of the pyridine ring, appearing in the 1400-1600 cm⁻¹ region.
C-O stretching of the ester group, typically in the 1100-1300 cm⁻¹ range.
C-Cl stretching , which would be observed at lower frequencies, generally in the 600-800 cm⁻¹ region.
Analysis of the FT-IR and Raman spectra of related compounds, such as 2-amino-5-chloropyridine, can aid in the assignment of the observed vibrational bands.
Expected Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Methyl) | 2850 - 3000 | Medium |
| C=O Stretch (Ester) | 1700 - 1730 | Strong |
| C=C/C=N Stretch (Ring) | 1400 - 1600 | Medium-Strong |
| C-O Stretch (Ester) | 1100 - 1300 | Strong |
Computational Chemistry and in Silico Modeling
Quantum Chemical Calculations (Density Functional Theory - DFT, Time-Dependent DFT - TDDFT) for Electronic Structure and Photophysical Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule to determine its geometry, energy levels, and other properties. researchgate.net For molecules similar to Methyl 3-amino-5-chloropicolinate, DFT calculations, often using the B3LYP functional, are employed to optimize the molecular geometry and analyze vibrational frequencies. semanticscholar.org
A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity and potential biological activity. researchgate.net
Natural Bond Orbital (NBO) analysis is another technique used alongside DFT to understand intramolecular interactions. It investigates charge transfer and hyperconjugative interactions between electron donors (filled orbitals) and electron acceptors (unfilled orbitals). The stabilization energy, E(2), associated with these interactions indicates the extent of conjugation within the molecule. researchgate.net
Time-Dependent DFT (TD-DFT) is an extension of DFT used to predict the photophysical properties of a molecule, such as its UV-Visible absorption spectrum. semanticscholar.org By calculating the energies of electronic transitions, TD-DFT can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. researchgate.net
Table 1: Representative Quantum Chemical Data for Pyridine (B92270) Derivatives
| Parameter | Description | Typical Finding for Pyridine Derivatives | Reference |
|---|---|---|---|
| HOMO-LUMO Gap (ΔE) | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. Indicates chemical reactivity. | A small energy gap is often correlated with significant chemical reactivity and biological activity. | researchgate.net |
| NBO Stabilization Energy E(2) | Measures the strength of intramolecular charge transfer interactions. | Large E(2) values indicate intensive interaction between electron donors and acceptors and a high degree of conjugation. | researchgate.net |
| UV-Vis Absorption (λmax) | The wavelength at which the molecule absorbs light most strongly, calculated via TD-DFT. | Calculations provide excitation energies and oscillator strengths that predict the experimental absorption spectrum. | researchgate.net |
Molecular Modeling for Conformer Analysis and Stability Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule like this compound, which has rotatable bonds, several different three-dimensional arrangements, or conformers, can exist.
Conformer analysis aims to identify all possible low-energy conformers and determine their relative stability. This is typically achieved by performing a potential energy surface scan, where the geometry of the molecule is systematically changed, and the energy is calculated at each step using methods like DFT. The conformer with the lowest calculated energy is the most stable and, therefore, the most likely to be observed under experimental conditions. semanticscholar.org
Molecular Docking and Ligand-Target Interaction Studies for Derivatives
Derivatives of picolinic acids are known for their herbicidal activity, which arises from their ability to bind to and inhibit specific target proteins in plants. nih.govresearchgate.net Molecular docking is a powerful in silico technique used to predict how a small molecule (a ligand), such as a herbicide derivative, binds to the active site of a target protein (a receptor). nih.gov
The process involves computationally placing the ligand into the binding site of the protein in numerous possible orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, often expressed as a binding energy in kcal/mol. researchgate.net A more negative binding energy suggests a more stable protein-ligand complex and a higher binding affinity. researchgate.net
For herbicides, common target proteins include Acetolactate Synthase (ALS), Acetyl-CoA Carboxylase (ACC), and Hydroxyphenylpyruvate Dioxygenase (HPPD). nih.govresearchgate.net Molecular docking studies on derivatives of this compound would aim to:
Identify the most likely binding pose within the active site of a target enzyme.
Calculate the predicted binding affinity (binding energy).
Analyze the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket.
Understand how different chemical modifications to the parent molecule affect its ability to bind to the target, guiding the design of more potent derivatives.
Table 2: Potential Herbicide Targets and In Silico Interaction Data
| Target Protein | Function | Typical Binding Energy (for Herbicides) | Reference |
|---|---|---|---|
| Acetolactate Synthase (ALS) | Enzyme in the biosynthesis of branched-chain amino acids. | Ranging from -5.60 to -13.24 kcal/mol, indicating potentially high stability of the herbicide-receptor complex. | researchgate.net |
| Acetyl-CoA Carboxylase (ACC) | Enzyme involved in fatty acid synthesis. | ||
| Hydroxyphenylpyruvate Dioxygenase (HPPD) | Enzyme in the catabolism of tyrosine. |
These computational studies provide a deeper understanding of the molecular mechanisms behind the biological activity of these compounds and allow for a rational, structure-based approach to designing new and effective derivatives. researchgate.net
Environmental Fate and Biotransformation Research
Microbial Degradation Pathways of Related Heterocyclic Compounds
Heterocyclic compounds, particularly those containing nitrogen, sulfur, and oxygen, are widespread environmental pollutants originating from industrial and agricultural activities. unifesp.brnih.gov Their degradation by microorganisms is a key process in their removal from the environment and is considered an environmentally friendly approach. nih.gov The microbial breakdown of these complex molecules often involves specific enzymatic pathways. nih.gov
Picolinic acid, the parent compound of picolinates, serves as a useful model for understanding the microbial degradation of this class of chemicals. Several bacterial strains have been identified that can utilize picolinic acid as a source of carbon and energy. mdpi.com The initial and critical step in the bacterial degradation of pyridine (B92270) derivatives like picolinic acid is typically an oxidative attack on the N-heterocyclic aromatic ring, most commonly through hydroxylation. mdpi.com This hydroxylation step is key to destabilizing the aromatic ring, making it susceptible to subsequent cleavage by enzymes such as dioxygenases or monooxygenases. mdpi.com The ring is then opened through either an ortho- or meta-cleavage pathway, leading to the formation of intermediates that can enter central metabolic cycles like the tricarboxylic acid cycle. mdpi.com
For example, the Gram-positive bacterium Rhodococcus sp. PA18 has been shown to aerobically degrade picolinic acid, converting it into 6-hydroxypicolinic acid (6HPA) as the primary metabolite. mdpi.com This transformation confirms that the initial oxidative attack is a fundamental step in the degradation pathway. mdpi.com The ability of various microorganisms to degrade picolinic acid highlights the potential for natural attenuation of related compounds in the environment.
Table 1: Examples of Picolinic Acid-Utilizing Bacterial Strains
| Bacterial Strain | Key Finding | Reference |
|---|---|---|
| Rhodococcus sp. PA18 | Aerobically degrades 100 mg/L of picolinic acid within 24 hours, forming 6-hydroxypicolinic acid. | mdpi.com |
| Achromobacter sp. JS18 | Identified as a picolinic acid-utilizing bacterial strain. | mdpi.com |
| Alcaligenes faecalis JQ135 | Identified as a picolinic acid-utilizing bacterial strain. | mdpi.com |
| Arthrobacter picolinophilus DSM 20665 | Identified as a picolinic acid-utilizing bacterial strain. | mdpi.com |
| Burkholderia sp. ZD1 | Identified as a picolinic acid-utilizing bacterial strain. | mdpi.com |
| Streptomyces sp. Z2 | Identified as a picolinic acid-utilizing bacterial strain. | mdpi.com |
Environmental Transformation Mechanisms of Halogenated Picolinates
The presence of a halogen, such as chlorine, on the picolinate (B1231196) ring structure significantly influences its environmental behavior and degradation. Halogenated organic compounds are often more persistent and toxic than their non-halogenated counterparts. researchgate.netnih.govnih.gov The critical step in the degradation of chlorinated aromatic compounds is the cleavage of the carbon-halogen bond. nih.gov
Bacteria have evolved two primary strategies for degrading chlorinated aromatic compounds:
Direct Dehalogenation: The chlorine substituent is removed directly from the aromatic ring as an initial step. This can occur through hydrolytic, oxygenolytic, or reductive processes. nih.gov Reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, is particularly significant in anaerobic environments. nih.gov
Post-Cleavage Dehalogenation: The aromatic ring is first cleaved by oxygenases, and the chlorine is then removed from the resulting aliphatic intermediates. nih.gov
In the context of a halogenated picolinate like Methyl 3-amino-5-chloropicolinate, these mechanisms would be central to its transformation. Abiotic transformation processes can also occur, though typically at slower rates than biotic transformations. researchgate.net These can include hydrolysis, where the compound reacts with water, potentially leading to the replacement of the chlorine atom with a hydroxyl group. researchgate.net The specific transformation pathway that dominates depends on environmental conditions such as pH, redox potential, and the presence of suitable microbial populations. researchgate.net
Another potential transformation reaction is O-methylation, which has been observed in chlorinated hydroxybenzenes. nih.gov This process increases the lipophilicity of the compound, which could affect its bioaccumulation potential. nih.gov Conversely, O-demethylation can also occur under both aerobic and anaerobic conditions. nih.gov
Bioremediation Potential of Picolinate Analogs
Bioremediation, the use of microorganisms to clean up contaminated environments, offers a cost-effective and sustainable alternative to traditional physical and chemical methods. researchgate.netnih.govmdpi.com The demonstrated ability of various microbes to degrade herbicides and related chemical structures suggests a strong potential for the bioremediation of picolinate analogs. researchgate.netnih.gov
The success of bioremediation depends on identifying and utilizing microorganisms with the specific enzymatic machinery required to break down the target pollutant. researchgate.net For compounds like halogenated picolinates, this would involve microbes capable of both cleaving the heterocyclic ring and removing the halogen substituent. nih.govnih.gov Research has shown that both individual microbial strains and complex microbial consortia can be effective in degrading xenobiotics. researchgate.netnih.gov Microbial communities can offer advantages due to metabolic cooperation between different species. mdpi.comnih.gov
Strategies to enhance bioremediation include:
Bioaugmentation: The introduction of specific, pre-selected microbial strains or consortia to a contaminated site to supplement the indigenous microbial population. mdpi.com
Biostimulation: The modification of the environment (e.g., by adding nutrients or electron acceptors) to stimulate the activity of native microorganisms capable of degrading the contaminant. mdpi.com
Bioenhancement: A strategy that combines elements of both, where microbes isolated from the contaminated site are cultured and then reintroduced, ensuring they are well-adapted to the conditions. mdpi.com
The application of these strategies to environments contaminated with picolinate herbicides could lead to their efficient and safe removal. nih.govmdpi.com The ultimate goal of bioremediation is the complete mineralization of the contaminant into non-toxic substances like carbon dioxide, water, and inorganic salts. mdpi.com
Table 2: Bioremediation Strategies for Related Contaminants
| Strategy | Description | Application Example | Reference |
|---|---|---|---|
| Natural Attenuation | Relies on natural processes to reduce contaminant concentrations. | Monitoring the natural decline of contaminants without intervention. | mdpi.com |
| Bioaugmentation | Inoculating a site with non-native, highly effective microorganisms. | Adding a bacterial consortium to soil contaminated with Cr(VI) to increase removal rates. | mdpi.com |
| Biostimulation | Adding nutrients (e.g., carbon, nitrogen) to stimulate indigenous microbes. | Adding nutrients to chromium-contaminated soil, which can increase microbial growth but may have complex effects on contaminant mobility. | mdpi.com |
| Bioenhancement | Isolating, culturing, and re-introducing native functional microbes. | Using Stenotrophomonas, Ochrobactrum, and Azomonas isolated from a contaminated site to achieve sustainable Cr(VI) removal. | mdpi.com |
| Phytoremediation | Using plants and their associated microbes to remove or detoxify pollutants. | Plant-microbe interactions are considered a well-suited approach for restoring contaminated soil. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-amino-5-chloropicolinate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthetic optimization requires evaluating nucleophilic substitution reactions (e.g., amination of methyl 5-chloropicolinate derivatives) under varying temperatures (80–120°C) and catalysts (e.g., Pd/C or CuI). Purity can be monitored via HPLC with UV detection (λ = 254 nm), comparing retention times to commercial standards. Contradictions in yield data often arise from solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of reactants .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar analogs?
- Methodological Answer :
- ¹H NMR : Distinct aromatic proton splitting patterns (e.g., doublet-of-doublets for H-4 and H-6) due to chlorine’s deshielding effect.
- IR : Stretching frequencies at ~3350 cm⁻¹ (N–H) and ~1700 cm⁻¹ (C=O ester) confirm functional groups.
- HRMS : Exact mass (C₇H₇ClN₂O₂) should match theoretical m/z 199.0243 [M+H]⁺. Cross-validation with X-ray crystallography (if available) resolves ambiguities in tautomeric forms .
Q. What stability challenges arise when storing this compound, and how can degradation pathways be mitigated?
- Methodological Answer : Hydrolysis of the ester group is a primary degradation pathway, accelerated by moisture and acidic/basic conditions. Stability studies under ICH guidelines (25°C/60% RH) recommend anhydrous storage at 0–6°C in amber vials. Degradation products (e.g., 3-amino-5-chloropicolinic acid) are quantifiable via LC-MS/MS with a C18 column and 0.1% formic acid mobile phase .
Advanced Research Questions
Q. What mechanistic insights explain the regioselective chlorination and amination in this compound synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations reveal electron-deficient pyridine rings favor electrophilic substitution at the 5-position (para to the ester group). Amination at the 3-position is sterically guided by the methyl ester’s orientation. Kinetic isotope effect (KIE) studies and transition-state modeling (e.g., Gaussian 16) validate proposed mechanisms .
Q. How do solvent polarity and counterion selection in coordination chemistry affect the ligand behavior of this compound?
- Methodological Answer : In metal complexes (e.g., Cu²⁺ or Pd²⁺), the ligand’s N,O-chelation capacity varies with solvent dielectric constants. Polar aprotic solvents (DMSO) enhance ligand flexibility, while non-polar solvents (toluene) favor rigid geometries. Counterions (Cl⁻ vs. PF₆⁻) influence solubility and crystallinity, as shown in single-crystal XRD studies .
Q. What statistical approaches resolve contradictions in bioactivity data for this compound derivatives?
- Methodological Answer : Multivariate analysis (e.g., PCA or PLS-DA) identifies outliers in antimicrobial assays. Conflicting IC₅₀ values may stem from assay conditions (e.g., broth microdilution vs. agar diffusion). Meta-analysis of published datasets (PRISMA guidelines) with funnel plots detects publication bias .
Critical Analysis of Evidence
- Contradictions : lists storage at 0–6°C for analogs, while emphasizes moisture control over temperature. Resolve via accelerated stability testing.
- Gaps : Limited crystallographic data for this compound (cf. ’s focus on brominated analogs). Propose synchrotron XRD studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
